![molecular formula C19H18F3N3O4S B12617211 4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)
4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({2,5-Dioxo-1-[4-(trifluorométhyl)phényl]pyrrolidin-3-yl}amino)éthyl]benzènesulfonamide est un composé organique complexe présentant un cycle pyrrolidine, un groupe trifluorométhyle et une partie benzènesulfonamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-[2-({2,5-Dioxo-1-[4-(trifluorométhyl)phényl]pyrrolidin-3-yl}amino)éthyl]benzènesulfonamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante commence par la préparation du cycle pyrrolidine, suivie de l'introduction du groupe trifluorométhyle et de la partie benzènesulfonamide. Les conditions réactionnelles nécessitent souvent des catalyseurs, des solvants et des contrôles de température spécifiques pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de mesures de contrôle qualité strictes pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
4-[2-({2,5-Dioxo-1-[4-(trifluorométhyl)phényl]pyrrolidin-3-yl}amino)éthyl]benzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut altérer l'activité du composé.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées du composé, tandis que les réactions de substitution peuvent produire une variété de dérivés avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
4-[2-({2,5-Dioxo-1-[4-(trifluorométhyl)phényl]pyrrolidin-3-yl}amino)éthyl]benzènesulfonamide a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction en synthèse organique, permettant la création de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse d'autres composés d'intérêt industriel.
Mécanisme d'action
Le mécanisme d'action de 4-[2-({2,5-Dioxo-1-[4-(trifluorométhyl)phényl]pyrrolidin-3-yl}amino)éthyl]benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modulant leur fonction. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l'expression génique, selon le contexte biologique spécifique.
Applications De Recherche Scientifique
4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres sulfonamides et dérivés de la pyrrolidine, tels que :
N-phénylsulfonamides : Ces composés partagent la partie sulfonamide et peuvent avoir des activités biologiques similaires.
Composés à base de pyrrolidine : Ceux-ci comprennent divers dérivés de la pyrrolidine avec différents substituants, ce qui peut affecter leurs propriétés chimiques et biologiques.
Unicité
Ce qui distingue 4-[2-({2,5-Dioxo-1-[4-(trifluorométhyl)phényl]pyrrolidin-3-yl}amino)éthyl]benzènesulfonamide, c'est sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et des activités biologiques potentielles. La présence du groupe trifluorométhyle, en particulier, peut améliorer la stabilité et la biodisponibilité du composé, ce qui en fait une cible précieuse pour des recherches et des développements ultérieurs.
Propriétés
Formule moléculaire |
C19H18F3N3O4S |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
4-[2-[[2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18F3N3O4S/c20-19(21,22)13-3-5-14(6-4-13)25-17(26)11-16(18(25)27)24-10-9-12-1-7-15(8-2-12)30(23,28)29/h1-8,16,24H,9-11H2,(H2,23,28,29) |
Clé InChI |
PUXVRBIUEHTUJP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-bromo-6-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12617133.png)
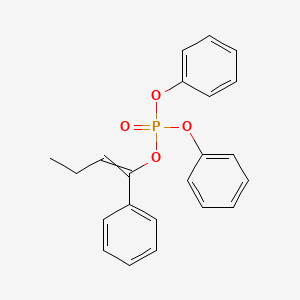
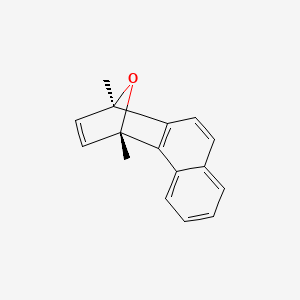
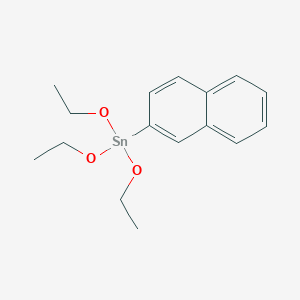
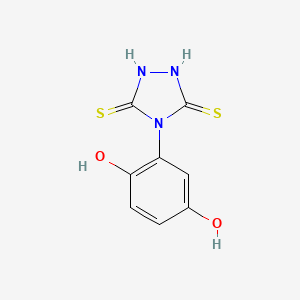
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
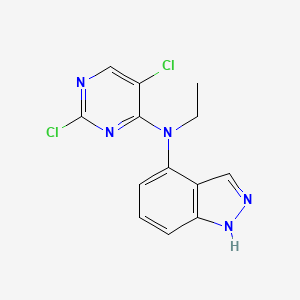
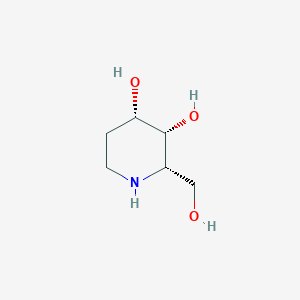
![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)



![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
